molecular formula C13H21NO3 B7631619 N-[2-(hydroxymethyl)cyclohexyl]-3,4-dihydro-2H-pyran-6-carboxamide

N-[2-(hydroxymethyl)cyclohexyl]-3,4-dihydro-2H-pyran-6-carboxamide

Cat. No. B7631619
M. Wt: 239.31 g/mol
InChI Key: WSFRZZUVUBEEBT-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)cyclohexyl]-3,4-dihydro-2H-pyran-6-carboxamide, commonly known as HCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCP is a cyclic amide that belongs to the class of pyran derivatives. It has a molecular formula of C12H19NO3 and a molecular weight of 225.29 g/mol.

Mechanism of Action

HCP exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, HCP reduces the production of these mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, HCP has also been found to exhibit antioxidant and neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HCP in lab experiments is its high potency and selectivity towards COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, one limitation of HCP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving HCP. One area of interest is the development of novel HCP derivatives with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the investigation of the potential neuroprotective effects of HCP in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and analgesic effects of HCP, which could lead to the development of more effective treatments for inflammatory disorders.

Synthesis Methods

HCP can be synthesized through a multi-step process involving the reaction of cyclohexanone with formaldehyde, followed by a series of chemical reactions that ultimately lead to the formation of HCP. The synthesis of HCP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

HCP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis, multiple sclerosis, and Crohn's disease.

properties

IUPAC Name

N-[2-(hydroxymethyl)cyclohexyl]-3,4-dihydro-2H-pyran-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-9-10-5-1-2-6-11(10)14-13(16)12-7-3-4-8-17-12/h7,10-11,15H,1-6,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFRZZUVUBEEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)C2=CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydroxymethyl)cyclohexyl]-3,4-dihydro-2H-pyran-6-carboxamide

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